N,N'-bis(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two 5-chloro-2-methoxyphenyl groups and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Substitution Reactions: The 5-chloro-2-methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions. This step requires the use of suitable nucleophiles and reaction conditions to ensure selective substitution.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through a nucleophilic substitution reaction, often involving piperidine and appropriate reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo further substitution reactions to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles and electrophiles, along with appropriate solvents and catalysts, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted triazine compounds.
Scientific Research Applications
N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N2,N4-BIS(4-CHLORO-2-METHOXYPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure with a different substitution pattern on the phenyl rings.
N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure with a different heterocyclic group.
Uniqueness
N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern and the presence of the piperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24Cl2N6O2 |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-N,4-N-bis(5-chloro-2-methoxyphenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24Cl2N6O2/c1-31-18-8-6-14(23)12-16(18)25-20-27-21(26-17-13-15(24)7-9-19(17)32-2)29-22(28-20)30-10-4-3-5-11-30/h6-9,12-13H,3-5,10-11H2,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
RWJVGANHSVHVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCCCC3)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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